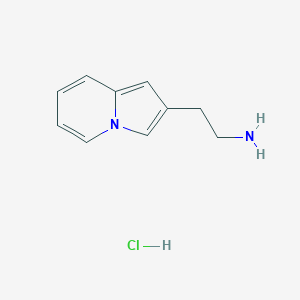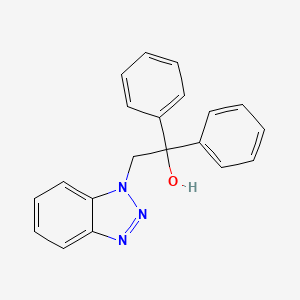![molecular formula C23H16Cl2N2OS2 B2870377 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine CAS No. 306980-58-5](/img/structure/B2870377.png)
4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines. It is a white crystalline solid with a melting point of approximately 230°C. The structure of the compound can be described as a six-membered ring with two nitrogen atoms, one sulfur atom, and four chlorine atoms. It is also known as 4-Chloro-6-(4-chlorophenylsulfanylmethyl)pyrimidine, 4-Chloro-6-sulfanylmethyl-2-phenyl-4-chloropyrimidine, or 4-Chloro-6-(4-chlorophenyl)sulfanylmethyl-2-phenylpyrimidine.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine is not completely understood. However, it is known to act as an electron-withdrawing group, which can increase the reactivity of the molecules in which it is present. Additionally, it can act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known to interact with various enzymes and receptors in the body, which can lead to changes in biochemical and physiological processes. Additionally, it has been found to have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain drugs in the body.
实验室实验的优点和局限性
The advantages of using 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it is relatively non-toxic and can be used in a wide range of temperatures and pressures.
The main limitation of using this compound in laboratory experiments is its low solubility in many solvents. Additionally, it can react with other compounds, which can lead to the formation of unwanted products.
未来方向
The future directions for 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine research include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research into its solubility in various solvents and its reactivity with other compounds would be beneficial. Finally, research into its potential use as a catalyst in various organic reactions could lead to the development of new and more efficient synthetic methods.
合成方法
The synthesis of 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine can be achieved in two steps. The first step involves the reaction of 4-chlorophenylsulfanylmethyl chloride with 4-chlorophenylsulfanylmethyl pyrimidine in the presence of a base such as potassium carbonate. The second step involves the reaction of the resulting product with phenylmagnesium bromide in the presence of a base such as potassium carbonate. The resulting product is this compound.
科学研究应用
4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine has a wide range of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as pyrimidines and triazoles. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, it has been used as a catalyst in various organic reactions.
属性
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2OS2/c24-17-6-10-20(11-7-17)29-22-14-19(15-30(28)21-12-8-18(25)9-13-21)26-23(27-22)16-4-2-1-3-5-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGMVZQYZFBTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CS(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

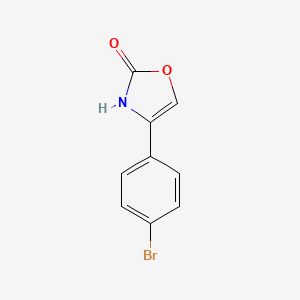
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2870302.png)



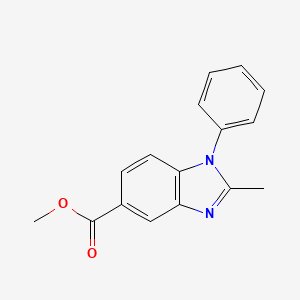
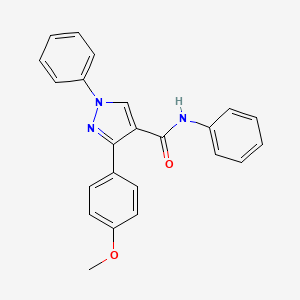
![4-[(Z)-1-(dimethylamino)-2-(4-methylpiperazino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2870309.png)
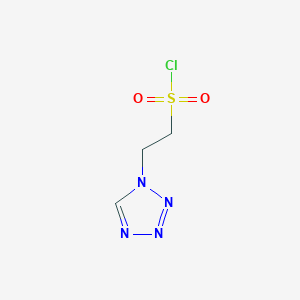


![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2870315.png)
